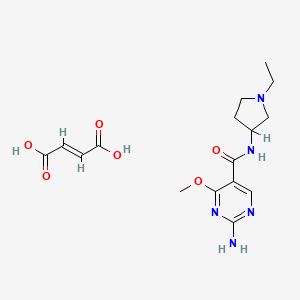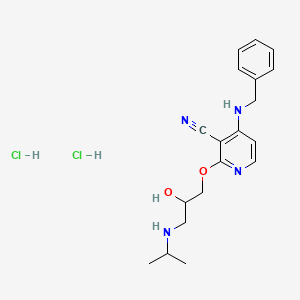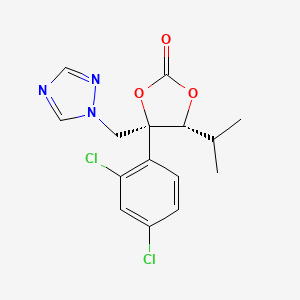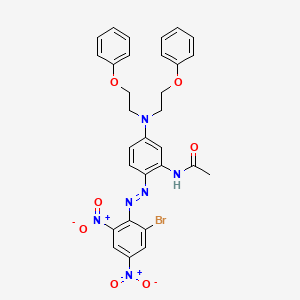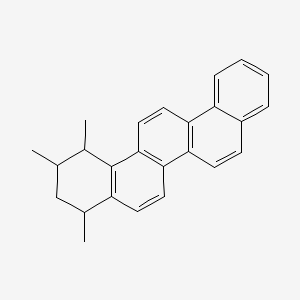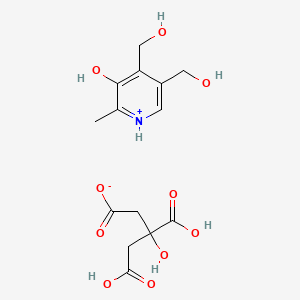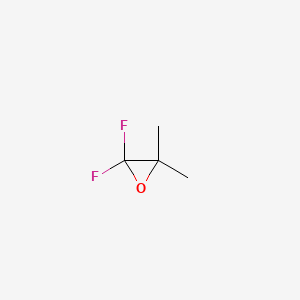
2,2-Difluoro-3,3-dimethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3,3-dimethyloxirane is an organic compound with the molecular formula C4H6F2O. It is a member of the oxirane family, characterized by a three-membered ring containing an oxygen atom. The presence of two fluorine atoms and two methyl groups attached to the oxirane ring makes this compound unique and of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3,3-dimethyloxirane typically involves the fluorination of suitable precursors. One common method is the reaction of 2,2-dimethyl-3-bromooxirane with a fluorinating agent such as diethylaminosulfur trifluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of difluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
Oxidation: Difluorinated carboxylic acids.
Reduction: Difluorinated alcohols.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-3,3-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3,3-dimethyloxirane involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoroethanol: A simpler compound with two fluorine atoms and an alcohol group.
2,2-Difluoropropane: Contains two fluorine atoms and a propane backbone.
2,2-Difluoro-1,3-dimethylcyclopropane: A cyclopropane derivative with two fluorine atoms.
Uniqueness
2,2-Difluoro-3,3-dimethyloxirane is unique due to its oxirane ring structure combined with the presence of two fluorine atoms and two methyl groups
Propriétés
Numéro CAS |
374-02-7 |
|---|---|
Formule moléculaire |
C4H6F2O |
Poids moléculaire |
108.09 g/mol |
Nom IUPAC |
2,2-difluoro-3,3-dimethyloxirane |
InChI |
InChI=1S/C4H6F2O/c1-3(2)4(5,6)7-3/h1-2H3 |
Clé InChI |
QOGRUKXSYWGNII-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


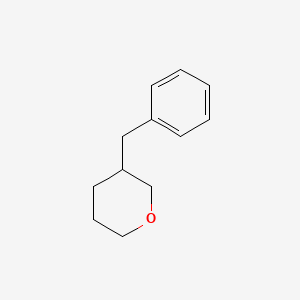
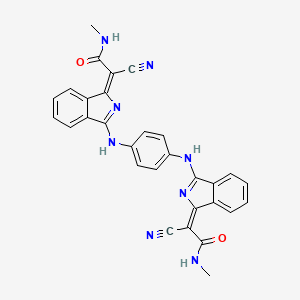


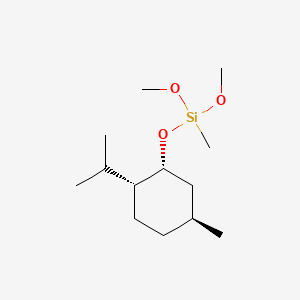
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

